molecular formula C16H12FN3OS B2783026 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone CAS No. 1797869-43-2

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone

Cat. No.: B2783026
CAS No.: 1797869-43-2
M. Wt: 313.35
InChI Key: RCOCEKPBJRCULS-UHFFFAOYSA-N
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Description

The compound (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone is a complex organic molecule with intriguing structural features. Its unique scaffold incorporates both pyrimidine and benzothiophene rings, suggesting potential for diverse reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone typically involves multiple steps:

  • Formation of the Pyrimidine Ring: This can be achieved by cyclization of appropriate precursors under conditions such as reflux in ethanol with catalytic acid.

  • Introduction of the Benzothiophene Ring: This step often involves a Friedel-Crafts acylation reaction, using benzothiophene as a starting material and introducing the fluorine substituent via electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of such a compound would likely involve similar synthetic steps but scaled up, with optimization for yield and purity. Flow chemistry techniques and continuous processing may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: It can undergo oxidation reactions, particularly at the sulfur in the benzothiophene ring.

  • Reduction: The carbonyl group can be reduced to yield corresponding alcohol derivatives.

  • Substitution: The fluorine substituent on the benzothiophene ring can undergo nucleophilic substitution.

Common Reagents and Conditions

  • Oxidation: Reagents like mCPBA (meta-Chloroperbenzoic acid).

  • Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

  • Substitution: Strong nucleophiles like amines or thiols under conditions such as DMF (Dimethylformamide) solvent and elevated temperatures.

Major Products

Oxidation generally leads to sulfoxides or sulfones. Reduction results in secondary alcohols. Substitution can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone has found applications in:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its potential as a biochemical probe.

  • Medicine: Explored for its anticancer and antiviral properties due to its unique molecular framework.

  • Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The compound's mechanism of action in biological systems can involve:

  • Molecular Targets: DNA or specific enzymes where it can act as an inhibitor.

  • Pathways: Interference with DNA replication or protein synthesis, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (7,8-Dihydro-1H-pyrido[4,3-d]pyrimidin-6(5H)-yl)(benzo[b]thiophen-2-yl)methanone

  • (7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(benzo[b]thiophen-2-yl)methanol

Highlighting Uniqueness

What sets (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone apart is the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity, providing an edge in specificity and potency for medicinal applications.

What else are you wondering about?

Properties

IUPAC Name

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(5-fluoro-1-benzothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3OS/c17-12-1-2-14-10(5-12)6-15(22-14)16(21)20-4-3-13-11(8-20)7-18-9-19-13/h1-2,5-7,9H,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOCEKPBJRCULS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)C3=CC4=C(S3)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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